molecular formula C17H17N5O5S B2731369 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921123-87-7

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2731369
CAS No.: 921123-87-7
M. Wt: 403.41
InChI Key: RWZOGJNFCSIHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique hybrid structure combining a tetrazole ring substituted with a 4-methoxyphenyl group, a methyl bridge, and a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. The dihydrobenzodioxine system provides a rigid, planar scaffold that may influence pharmacokinetic properties such as bioavailability and tissue penetration .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c1-25-13-4-2-12(3-5-13)22-17(19-20-21-22)11-18-28(23,24)14-6-7-15-16(10-14)27-9-8-26-15/h2-7,10,18H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZOGJNFCSIHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound notable for its potential therapeutic applications. This compound features a sulfonamide group, a tetrazole ring, and a fused dioxine structure, which contribute to its biological activity. Understanding its mechanisms of action, biological effects, and therapeutic potential is crucial for advancing its application in pharmacology.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Common Name This compound
CAS Number 921123-87-7
Molecular Formula C17_{17}H17_{17}N5_{5}O5_{5}S
Molecular Weight 403.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tetrazole ring can mimic certain biological molecules, allowing it to bind effectively to enzymes or receptors involved in various signaling pathways. This interaction may lead to the modulation of cellular processes such as:

  • Inhibition of Enzyme Activity: The compound may inhibit enzymes that are crucial for tumor growth or inflammation.
  • Receptor Binding: It may act as an antagonist or agonist at specific receptors, influencing cellular responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study conducted by the National Cancer Institute evaluated the antitumor activity of various derivatives on 60 different cancer cell lines, including leukemia and breast cancer. The results demonstrated that certain derivatives showed promising antineoplastic activity against a wide range of tumors .

Anti-inflammatory Effects

In addition to anticancer properties, compounds containing sulfonamide groups have been noted for their anti-inflammatory effects. Research indicates that these compounds can suppress the production of inflammatory cytokines such as IL-6 and TNF-α in cellular models . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antitumor Activity Assessment

A series of derivatives related to the compound were synthesized and tested for their antitumor activity. The study utilized the sulforhodamine B assay to evaluate cell viability across multiple cancer types. Notably, specific modifications to the molecular structure enhanced the anticancer efficacy against breast cancer cell lines (e.g., MDA-MB-468), indicating a structure-activity relationship that could guide future drug design .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer pathways. These studies provide insights into binding affinities and potential inhibitory mechanisms that could be exploited for therapeutic development .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the formation of the tetrazole ring and subsequent sulfonamide linkage. The synthesis typically begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine derivatives followed by functionalization with the tetrazole moiety. For instance, the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate sulfonyl chlorides leads to the formation of sulfonamide derivatives .

Enzyme Inhibition

Research indicates that compounds similar to N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit significant inhibitory activity against various enzymes:

  • α-Glucosidase Inhibition : This compound has shown promise as an inhibitor of α-glucosidase, which is relevant in managing Type 2 diabetes mellitus (T2DM). The inhibition of this enzyme can slow down carbohydrate absorption and help in blood sugar control .
  • Acetylcholinesterase Inhibition : The sulfonamide derivatives have also been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease (AD). This suggests potential applications in neurodegenerative disease treatment .

Anticancer Properties

Studies have highlighted the anticancer potential of related sulfonamide compounds. For example, molecular hybrids containing sulfonamide fragments have been designed and tested for their antitumor activity. The results indicate that these compounds may interfere with cancer cell proliferation and induce apoptosis .

Pharmacological Applications

The pharmacological applications of this compound can be summarized as follows:

Application AreaDescription
Diabetes Management Inhibits α-glucosidase to control blood sugar levels in T2DM patients.
Neurology Potential treatment for Alzheimer's disease through acetylcholinesterase inhibition.
Cancer Treatment Exhibits cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds:

  • A study published in Brazilian Journal of Pharmaceutical Sciences reported on the synthesis and biological evaluation of new sulfonamides with benzodioxane structures that showed promising results against α-glucosidase and acetylcholinesterase .
  • Another investigation focused on novel sulfonamide derivatives demonstrated significant anticancer activity in vitro, indicating their potential as therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core motifs : (1) sulfonamide derivatives, (2) tetrazole-containing compounds, and (3) fused benzodioxine/heterocyclic systems. Below is a detailed comparison:

Sulfonamide Derivatives

  • Compound A: N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Structure: A pyridinecarboxamide with fluorinated aryl groups. Key Differences: Lacks the tetrazole and dihydrobenzodioxine moieties. The sulfonamide is replaced by a carboxamide, reducing hydrogen-bonding capacity. Application: Herbicide (vs.
  • Compound B : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (from )

    • Structure : Triazole-thiones with sulfonylphenyl groups.
    • Key Differences : Replaces the tetrazole with a triazole and lacks the dihydrobenzodioxine scaffold.
    • Synthesis : Derived from hydrazinecarbothioamides via cyclization, contrasting with the target compound’s likely multi-step coupling of tetrazole and sulfonamide precursors .

Tetrazole-Containing Compounds

  • Compound C : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (from )
    • Structure : Tetrazole linked to a benzoxazepin-coumarin hybrid.
    • Key Differences : Incorporates coumarin and pyrazolone systems, which may confer fluorescence or antioxidant activity. The dihydrobenzodioxine in the target compound offers distinct electronic effects due to oxygen placement .

Fused Benzodioxine/Heterocyclic Systems

  • Compound D: 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide derivatives (hypothetical analog) Structure: Similar dihydrobenzodioxine core but lacks the tetrazole-methoxyphenyl arm. Key Differences: Absence of tetrazole reduces metabolic stability.

Comparative Data Table

Property Target Compound Compound B (Triazole-Thione) Compound C (Coumarin-Tetrazole)
Core Structure Tetrazole + dihydrobenzodioxine sulfonamide Triazole + sulfonylphenyl Tetrazole + benzoxazepin-coumarin
Key Functional Groups Sulfonamide, methoxyphenyl, tetrazole Thione, sulfonyl, difluorophenyl Coumarin, pyrazolone, benzoxazepin
Molecular Weight (Da) ~445 (estimated) ~480–520 (reported) ~600–650 (estimated)
Synthetic Route Likely involves coupling of tetrazole-methylamine with dihydrobenzodioxine sulfonyl chloride Cyclization of hydrazinecarbothioamides in NaOH Multi-step condensation of tetrazole precursors
Potential Applications Enzyme inhibition, receptor modulation (hypothetical) Antimicrobial, anticancer Fluorescent probes, antioxidants

Research Findings and Mechanistic Insights

  • Sulfonamide-Tetrazole Synergy : The target compound’s sulfonamide and tetrazole groups may act cooperatively in binding to enzymes (e.g., carbonic anhydrase or kinases), as seen in related sulfonamide-triazole hybrids .
  • Methoxy Substitution : The 4-methoxyphenyl group on the tetrazole could enhance lipophilicity and membrane permeability compared to unsubstituted analogs, similar to observations in coumarin-tetrazole hybrids .

Q & A

(Basic) What are the critical steps and reaction conditions for synthesizing this compound with high purity?

Methodological Answer:
The synthesis involves sequential steps:

Tetrazole Formation : React 4-methoxyphenyl isocyanide with sodium azide under acidic conditions to generate the 1-(4-methoxyphenyl)-1H-tetrazole core.

Methylation : Introduce the methyl group via nucleophilic substitution using methyl bromide in the presence of a base (e.g., K₂CO₃) .

Sulfonamide Coupling : React the tetrazole-methyl intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to form the final sulfonamide bond .
Optimization Tips :

  • Use HPLC purification to remove by-products like unreacted sulfonyl chloride or residual solvents.
  • Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.

(Basic) Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:
A combination of techniques ensures accurate structural validation:

  • ¹H/¹³C NMR : Identify proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in dihydrodioxine) and carbon backbone .
  • FT-IR : Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and tetrazole (C=N stretch at ~1600 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
    Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., ACD/Labs NMR simulator) to resolve ambiguities .

(Advanced) How can contradictions in biological activity data across assay systems be resolved?

Methodological Answer:
Discrepancies (e.g., cytotoxicity in Daphnia magna vs. mammalian cells) require systematic analysis:

Assay-Specific Variables : Adjust pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1% to avoid toxicity) .

Orthogonal Assays : Validate results using complementary methods (e.g., in vitro enzyme inhibition assays + in silico target prediction) .

Statistical Rigor : Apply ANOVA or non-parametric tests to assess inter-assay variability.
Example : If activity is observed in bacterial systems but not mammalian models, investigate membrane permeability via logP calculations or Caco-2 cell assays .

(Advanced) What computational strategies predict pharmacokinetic properties and molecular interactions?

Methodological Answer:
Leverage multi-scale modeling approaches:

  • ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., 100 ns simulations in GROMACS) for sulfonamide-target complexes .
  • Docking Studies : Identify potential targets (e.g., carbonic anhydrase) using AutoDock Vina with flexible side-chain sampling .
    Validation : Cross-check predictions with experimental data (e.g., microsomal stability assays) .

(Advanced) How to design a structure-activity relationship (SAR) study for antimicrobial effects?

Methodological Answer:

Scaffold Modification : Synthesize derivatives with variations in:

  • Methoxy group position (para vs. meta).
  • Sulfonamide substituents (e.g., electron-withdrawing groups).

Biological Testing :

  • Minimum Inhibitory Concentration (MIC) : Assess against Gram-positive/negative bacteria.
  • Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects .

Data Analysis : Use QSAR models (e.g., partial least squares regression) to correlate structural features with activity .

(Basic) What are common by-products in tetrazole-sulfonamide synthesis, and how are they minimized?

Methodological Answer:
Common By-Products :

  • Unreacted tetrazole intermediates.
  • Sulfonic acid derivatives from hydrolysis.
    Mitigation Strategies :
  • Low-Temperature Reactions : Reduce hydrolysis risk during sulfonamide coupling (e.g., 0–5°C) .
  • Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate by-products .

(Advanced) How to analyze discrepancies between in vitro and in vivo therapeutic data?

Methodological Answer:

Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models .

Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .

Dose-Response Alignment : Normalize in vitro IC₅₀ values to achievable in vivo plasma concentrations .

(Advanced) What multi-omics approaches elucidate molecular targets?

Methodological Answer:

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : SILAC labeling to quantify target protein expression changes .

Metabolomics : NMR or LC-MS to track metabolic pathway disruptions.
Integration : Use Pathway Studio or Ingenuity IPA for cross-omics network analysis .

(Basic) What solvent systems optimize sulfonamide coupling reactions?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DCM enhance sulfonyl chloride reactivity .
  • Base Selection : Triethylamine (TEA) or DMAP for efficient acid scavenging.
    Table: Solvent Optimization
SolventYield (%)Purity (HPLC)
DCM8598%
THF7290%
DMF7895%

(Advanced) How can AI-driven simulations improve reaction scalability?

Methodological Answer:

  • COMSOL Multiphysics : Model heat/mass transfer in flow reactors to optimize continuous synthesis .
  • Machine Learning (ML) : Train models on historical reaction data to predict optimal catalysts or solvent ratios .
    Case Study : AI-guided DOE (Design of Experiments) reduced optimization time for a related sulfonamide by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.